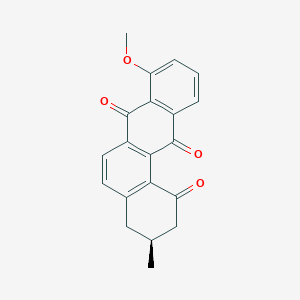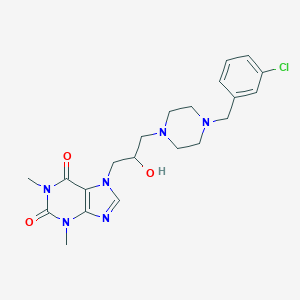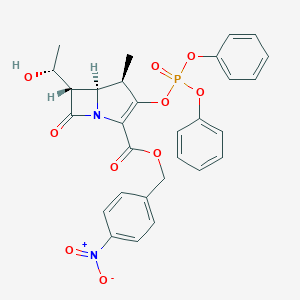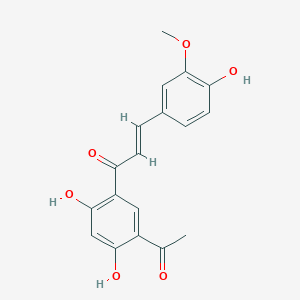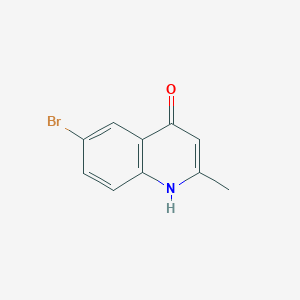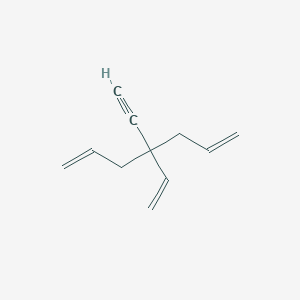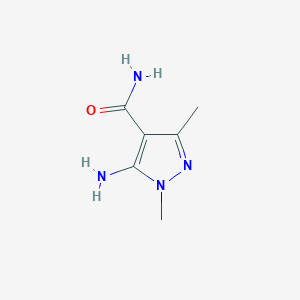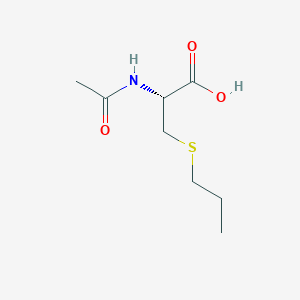
(2,3,4,5,6-Pentadeuteriophenyl)hydrazine
Overview
Description
(2,3,4,5,6-Pentadeuteriophenyl)hydrazine is a deuterated derivative of phenylhydrazine. This compound is characterized by the substitution of hydrogen atoms with deuterium atoms on the phenyl ring. The molecular formula is C6D5N2H, and it has a molecular weight of 119.19 g/mol. Deuterated compounds like this compound are valuable in various scientific fields due to their unique properties, such as increased stability and altered reaction kinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5,6-Pentadeuteriophenyl)hydrazine typically involves the deuteration of phenylhydrazine. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of phenylhydrazine, ensuring the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (2,3,4,5,6-Pentadeuteriophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Aniline derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Scientific Research Applications
(2,3,4,5,6-Pentadeuteriophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of deuterated compounds for mechanistic studies.
Biology: Employed in isotope labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential use in drug development, especially in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of (2,3,4,5,6-Pentadeuteriophenyl)hydrazine involves its interaction with molecular targets through the hydrazine group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to the modification of proteins and nucleic acids. The deuterium atoms in the phenyl ring can influence the reaction kinetics and stability of the compound, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Phenylhydrazine: The non-deuterated analog of (2,3,4,5,6-Pentadeuteriophenyl)hydrazine.
This compound hydrochloride: A salt form with similar properties but different solubility and reactivity.
Deuterated aniline derivatives: Compounds with deuterium atoms in the phenyl ring but different functional groups.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which confer increased stability and altered reaction kinetics compared to its non-deuterated analogs. This makes it particularly useful in studies requiring precise control over reaction conditions and outcomes .
Properties
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-8-6-4-2-1-3-5-6/h1-5,8H,7H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOOXMFOFWEVGF-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NN)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514631 | |
| Record name | (~2~H_5_)Phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125687-18-5 | |
| Record name | (~2~H_5_)Phenylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


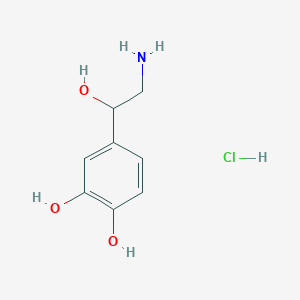
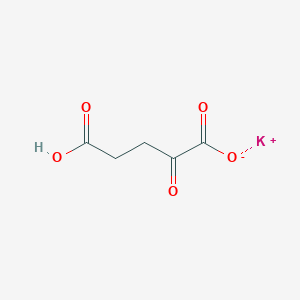
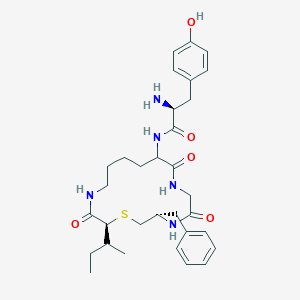
![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
